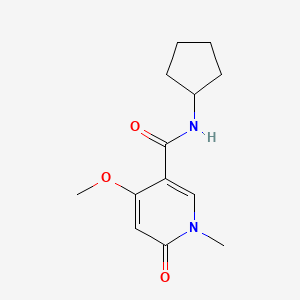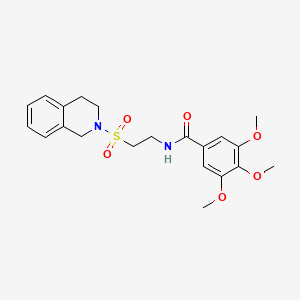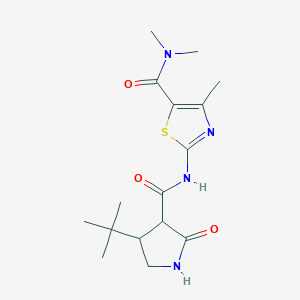
2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H24N4O3S and its molecular weight is 352.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Combinatorial Synthesis in Organic Chemistry
- Context : A study by Malavašič et al. (2007) focused on the combinatorial solution-phase synthesis of related compounds, showcasing their potential in creating diverse chemical libraries. This indicates the relevance of such compounds in organic synthesis and drug discovery.
Catalysis in Organic Reactions
- Context : Basalov et al. (2014) described the synthesis of new heteroleptic Yb(II)-amide species, demonstrating their efficiency as catalysts in styrene hydrophosphination and hydroamination reactions [Basalov et al., 2014]. This suggests the role of similar amide compounds in catalytic processes.
Advancements in Organic Synthesis Methods
- Context : A method for oxidative amidation of terminal alkenes using iodine, as described by Deshidi et al. (2015), highlights the utility of tert-butyl groups in the synthesis of complex organic molecules [Deshidi et al., 2015]. This is relevant to the chemical class .
Reactivity Studies in Organic Chemistry
- Context : Research by Mironovich and Shcherbinin (2014) on the reactivity of similar compounds contributes to understanding their chemical behavior and potential applications in synthesis [Mironovich & Shcherbinin, 2014].
Stereochemistry and Radical Additions
- Context : The study of radical additions to amide-substituted alkenes, as explored by Porter et al. (1991), is relevant for understanding the stereochemical aspects of similar compounds [Porter et al., 1991].
Synthesis of Novel Organic Compounds
- Context : The work by Just‐Baringo et al. (2011) on synthesizing enantiopure pyrrolidine derivatives is indicative of the broader applicability of similar amide compounds in synthesizing novel organic molecules [Just‐Baringo et al., 2011].
Polymer Chemistry Applications
- Context : The synthesis of polyamides derived from similar compounds, as demonstrated by Liaw & Liaw (1998), indicates the potential of these compounds in developing new polymeric materials [Liaw & Liaw, 1998].
Biotransformation in Organic Synthesis
- Context : Chen et al. (2012) reported the biotransformation of pyrrolidine-2,5-dicarboxamides, highlighting the potential of similar compounds in organic synthesis and the production of druglike compounds [Chen et al., 2012].
Eigenschaften
IUPAC Name |
2-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-8-11(14(23)20(5)6)24-15(18-8)19-13(22)10-9(16(2,3)4)7-17-12(10)21/h9-10H,7H2,1-6H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZPHUUZYFTPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2C(CNC2=O)C(C)(C)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate](/img/structure/B2994378.png)
![Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2994379.png)
![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2994383.png)
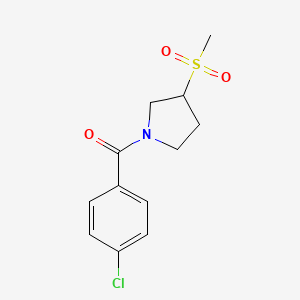
![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2994386.png)
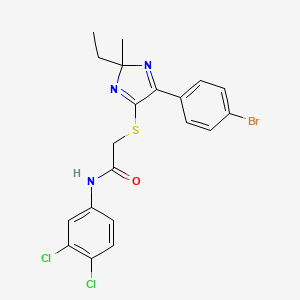

![(2R)-2-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]propanoic acid](/img/structure/B2994389.png)
